molecular formula C29H32ClN5 B11984015 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11984015
M. Wt: 486.0 g/mol
InChI Key: XRRJOOWNRPCKLT-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyrido[1,2-a]benzimidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C29H32ClN5

Molecular Weight

486.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H32ClN5/c1-20(2)8-13-24-21(3)25(18-31)28-32-26-6-4-5-7-27(26)35(28)29(24)34-16-14-33(15-17-34)19-22-9-11-23(30)12-10-22/h4-7,9-12,20H,8,13-17,19H2,1-3H3

InChI Key

XRRJOOWNRPCKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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